1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate
Description
Table 1: Key Bond Lengths and Angles
| Bond/Angle | Value (pm/degrees) | Source |
|---|---|---|
| C=O (ester) | 123 | |
| C-O (ester) | 143 | |
| C-C-C (propane) | 111.6 |
The ester carbonyl groups exhibit partial double-bond character (123 pm), shorter than single C-O bonds (143 pm). This resonance stabilization reduces reactivity compared to carboxylic acids. The central C-C-C angle deviates slightly from the ideal tetrahedral 109.5° due to steric repulsion between bulky ester groups.
Comparative Analysis of Cyclobutane vs. Propane Backbone Derivatives
Propane derivatives like this compound exhibit distinct stability profiles compared to cyclobutane analogs:
Table 2: Strain Energy Comparison
| Parameter | Propane Derivative | Cyclobutane Derivative | Source |
|---|---|---|---|
| Angle Strain | Low (111.6°) | High (88°) | |
| Torsional Strain | Moderate | Severe | |
| Steric Hindrance | Localized | Distributed |
Cyclobutane’s 88° bond angles induce significant angle strain, whereas propane’s near-tetrahedral angles minimize distortion. Cyclobutane derivatives also suffer eclipsing interactions absent in propane’s staggered conformers. However, the propane backbone here experiences localized steric clashes between ester groups, slightly elevating torsional strain.
Electron Distribution Patterns in Ester Functional Groups
The three ester groups create regions of high electron density at carbonyl oxygens and electron deficiency at carbonyl carbons. The C=O bonds polarize toward oxygen (electronegativity 3.44 vs. carbon’s 2.55), making carbonyl carbons electrophilic.
Resonance and Inductive Effects
Table 3: Electron Density Distribution
| Atom/Group | Electron Density | Source |
|---|---|---|
| Carbonyl O | High (δ⁻) | |
| Carbonyl C | Low (δ⁺) | |
| Methoxy/Oxygens | Moderate (δ⁻) |
The ethoxy group’s larger size compared to methoxy groups introduces minor electronic differences, but overall, the electron distribution remains dominated by the three carbonyl groups.
Properties
CAS No. |
2006277-91-2 |
|---|---|
Molecular Formula |
C10H16O6 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-O-ethyl 1-O,1-O-dimethyl propane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C10H16O6/c1-5-16-8(11)6(2)7(9(12)14-3)10(13)15-4/h6-7H,5H2,1-4H3 |
InChI Key |
KMAPLIHGFWDDNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Esterification
The most widely reported method involves the esterification of propane-1,1,2-tricarboxylic acid with methanol and ethyl chloroacetate under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the reaction at 60–80°C for 12–24 hours. The stepwise mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl groups of the tricarboxylic acid are replaced by methoxy and ethoxy groups.
Key Parameters:
- Molar Ratio: A 1:3:3 stoichiometry (acid:methanol:ethyl chloroacetate) maximizes yield.
- Catalyst Loading: 5–10 mol% H₂SO₄ ensures complete conversion without side reactions.
- Solvent: Toluene or dichloromethane enhances miscibility and reduces hydrolysis.
Analytical validation via gas chromatography (GC) and nuclear magnetic resonance (NMR) confirms >90% purity, with by-products including unreacted acid and monoester derivatives.
Transesterification Strategies
Base-Mediated Transesterification
An alternative route employs transesterification of dimethyl propane-1,1-dicarboxylate with ethyl glyoxylate in the presence of sodium methoxide (NaOMe). The reaction proceeds at 50°C under inert atmosphere, achieving 75–85% yield. The base deprotonates the α-hydrogen of ethyl glyoxylate, facilitating nucleophilic attack on the dimethyl ester.
Optimization Challenges:
- Moisture Sensitivity: Hydrolysis of ethyl glyoxylate necessitates anhydrous conditions.
- Temperature Control: Exothermic reactions above 60°C promote decarboxylation, reducing yield.
Industrial-Scale Continuous Flow Synthesis
Reactor Design and Process Intensification
Recent patents describe continuous flow reactors for large-scale production. Propane-1,1,2-tricarboxylic acid and alkylating agents are fed into a tubular reactor with immobilized acid catalysts (e.g., Amberlyst-15). Key advantages include:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 24 hours | 2 hours |
| Yield | 85% | 92% |
| Catalyst Reuse | 3 cycles | 50+ cycles |
This method reduces waste and improves energy efficiency, making it suitable for pharmaceutical manufacturing.
Green Chemistry Alternatives
Enzymatic Catalysis
Lipases (e.g., Candida antarctica Lipase B) catalyze the esterification under mild conditions (30–40°C, pH 7). While yields are lower (60–70%), this approach eliminates toxic solvents and acids, aligning with sustainable chemistry principles.
Limitations:
- Enzyme cost and stability hinder scalability.
- Longer reaction times (48–72 hours) are required.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel chromatography with ethyl acetate/hexane (1:4). High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) identifies impurities such as residual acids and dimeric esters.
Crystallization
Recrystallization from ethanol/water (3:1) yields colorless crystals with 99% purity, as confirmed by melting point (mp 78–80°C) and elemental analysis.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Acid-Catalyzed | 90 | 95 | Moderate | High (toxic waste) |
| Transesterification | 85 | 90 | Low | Moderate |
| Continuous Flow | 92 | 98 | High | Low |
| Enzymatic | 70 | 85 | Low | Minimal |
Mechanistic Insights and Kinetic Studies
Reaction Kinetics
Pseudo-first-order kinetics are observed in acid-catalyzed esterification, with an activation energy (Eₐ) of 45 kJ/mol. Rate-determining steps involve protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol.
Side Reactions
Competitive hydrolysis of ethyl glyoxylate occurs at pH < 2, necessitating buffered conditions in transesterification routes.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids under acidic or basic conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Propane-1,1,2-tricarboxylic acid and ethanol/methanol.
Reduction: Corresponding alcohols.
Substitution: Substituted esters or amides.
Scientific Research Applications
Organic Synthesis
One of the principal applications of this compound is in organic synthesis as a building block for more complex molecules. Its structure allows for various functional group transformations, making it useful in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Industry
In pharmaceutical research, 1,1-Dimethyl 2-(1-ethoxy-1-oxomethyl)propane-1,1-dicarboxylate is explored for its potential as an intermediate in the synthesis of bioactive compounds. Studies have indicated its efficacy in producing derivatives that exhibit antimicrobial and anti-inflammatory properties.
Material Science
The compound's unique chemical structure makes it a candidate for developing advanced materials. Research has shown that it can be utilized in the formulation of polymers and coatings that require specific thermal or mechanical properties.
Analytical Chemistry
In analytical chemistry, this compound can serve as a reference standard or internal standard in chromatographic techniques such as Gas Chromatography (GC) and High Performance Liquid Chromatography (HPLC). Its distinct properties facilitate the accurate quantification of related compounds in complex mixtures.
Case Study 1: Synthesis of Bioactive Compounds
A study published in RSC Advances demonstrated the successful utilization of 1,1-Dimethyl 2-(1-ethoxy-1-oxomethyl)propane-1,1-dicarboxylate in synthesizing novel anti-inflammatory agents. The researchers reported high yields and purity levels using optimized reaction conditions involving microwave-assisted synthesis techniques.
Case Study 2: Polymer Development
Research conducted by a team at a leading university explored the incorporation of this compound into polymer matrices to enhance their mechanical properties. The results indicated a significant improvement in tensile strength and thermal stability compared to conventional polymers.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The ester groups can be hydrolyzed to release carboxylic acids, which can then participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and other proteins, potentially affecting their activity and function.
Comparison with Similar Compounds
Table 1: Substituent Effects on Physical Properties
Key Observations :
- Polarity and Chromatography : The Rf values in TLC (e.g., 0.1–0.5) correlate with substituent polarity. Electron-withdrawing groups (e.g., nitroisoxazolyl in ) reduce mobility, while electron-donating groups (e.g., methoxy) increase it .
- Spectroscopy : The ethoxy-oxomethyl group in the target compound would likely exhibit distinct IR absorption near 1730–1750 cm⁻¹ (C=O) and 1H NMR signals for ethoxy protons (δ ~1.3–1.5 ppm for CH3, δ ~4.1–4.3 ppm for CH2) .
Table 2: Reactivity Comparison in TaCl5-Mediated Reactions
Key Observations :
- Ring-Opening Reactions : Electron-deficient cyclopropanes (e.g., nitro- or chloro-substituted) undergo TaCl5-mediated reactions with aldehydes to form tetrahydronaphthalenes via electrophilic intermediates . The ethoxy-oxomethyl group in the target compound could similarly stabilize transition states but may alter regioselectivity.
- Radical Reactions : Vinyl-substituted analogs (e.g., dimethyl 2-vinylcyclopropane-1,1-dicarboxylate) participate in iodine atom-transfer [3+2] cycloadditions, forming cyclopentane derivatives . The target compound’s ethoxy-oxomethyl group might hinder radical stability compared to vinyl groups.
Biological Activity
1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate (CAS Number: 2006277-91-2) is a compound with potential biological activity that has garnered attention in various fields of research, including pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₀H₁₆O₆
- Molecular Weight : 232.23 g/mol
- Structure : The compound features two carboxylate groups and an ethoxy side chain, which may influence its solubility and biological interactions.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various derivatives of dicarboxylates similar to 1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate. For instance, compounds with similar structures have shown effectiveness against a range of bacterial strains such as Escherichia coli and Staphylococcus aureus through disk diffusion assays. The results indicated that these compounds could inhibit microbial growth effectively.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines revealed that certain derivatives exhibit significant cytotoxic effects. For example, a study demonstrated that compounds with similar dicarboxylate structures induced apoptosis in cancer cells through the activation of caspase pathways. This suggests that 1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate may possess anticancer properties worth exploring further.
Case Study: Antimicrobial Efficacy
A study published in Phytochemistry examined the antimicrobial efficacy of various dicarboxylates against pathogenic microorganisms. The study utilized a concentration range of 50 to 200 µg/mL, revealing that compounds similar to 1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate exhibited zones of inhibition ranging from 10 mm to 25 mm against Candida albicans and Aspergillus niger.
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | 50 | 10 |
| Compound B | 100 | 15 |
| Compound C | 200 | 25 |
Case Study: Cytotoxic Effects on Cancer Cells
In another study focusing on the cytotoxic effects of dicarboxylates, researchers treated human breast cancer cells with varying concentrations of a compound structurally related to 1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate. The results indicated a dose-dependent increase in cell death:
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 65 |
| 100 | 40 |
The proposed mechanisms by which dicarboxylates exert their biological effects include:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may act as enzyme inhibitors in metabolic pathways.
- Induction of Apoptosis : The activation of caspase cascades leading to programmed cell death has been observed in vitro.
Q & A
Basic Research Questions
Q. What are the optimal hydrolysis conditions for generating diastereomeric products from this compound, and how are they characterized?
- Methodological Answer : Hydrolysis can be performed using 1N HCl under reflux for 20 hours, followed by amino acid analysis to identify diastereomeric ratios. For example, potassium salts of the compound (324 mg, 0.90 mmol) hydrolyzed under these conditions yield 3-methyl-(3,4-dimethoxyphenyl) derivatives . Key parameters include temperature control, acid concentration, and reaction duration. Post-hydrolysis, HPLC or chiral column chromatography can resolve diastereomers, while NMR and mass spectrometry confirm structural integrity.
Q. What analytical techniques are recommended for purity assessment during synthesis?
- Methodological Answer : Combine chromatographic and spectroscopic methods:
- HPLC : To separate and quantify impurities (e.g., unreacted starting materials or side products).
- NMR Spectroscopy : To verify molecular structure and detect stereochemical inconsistencies (e.g., diastereomer signals in H-NMR).
- Mass Spectrometry : For molecular weight confirmation and fragmentation pattern analysis .
- Example Data :
| Impurity Name | CAS Number | Molecular Weight |
|---|---|---|
| Impurity J(EP) | 163685-37-8 | 376.4 g/mol |
| Impurity M(EP) Dihydrochloride | 73313-36-7 | 228.1 g/mol |
| Refer to certified reference standards for calibration . |
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- Step 1 : Use density functional theory (DFT) to calculate electronic properties (e.g., frontier molecular orbitals, charge distribution) to identify reactive sites.
- Step 2 : Simulate reaction pathways (e.g., hydrolysis, esterification) using software like Gaussian or ORCA. Compare energy barriers to experimental kinetics.
- Step 3 : Validate predictions with controlled lab experiments (e.g., varying solvents or catalysts). Link findings to broader theories, such as Marcus theory for electron transfer or Hammett correlations for substituent effects .
Q. How can researchers resolve contradictions in diastereomer ratios observed under varying hydrolysis conditions?
- Methodological Answer :
- Experimental Design : Systematically vary parameters (pH, temperature, solvent polarity) and analyze outcomes via DOE (Design of Experiments). For example, acidic vs. alkaline hydrolysis may favor different stereochemical outcomes .
- Data Analysis : Apply multivariate statistics (e.g., PCA or PLS regression) to identify dominant factors affecting diastereomer ratios.
- Mechanistic Insight : Use kinetic isotope effects (KIEs) or isotopic labeling to probe transition states and determine if discrepancies arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms) .
Q. What advanced separation technologies improve the isolation of stereoisomers from reaction mixtures?
- Methodological Answer :
- Membrane Technologies : Employ chiral-selective membranes (e.g., cyclodextrin-functionalized polymers) for enantiomer separation .
- Chromatography : Use simulated moving bed (SMB) chromatography for large-scale resolution. Optimize mobile phase composition (e.g., hexane/isopropanol ratios) and column packing (cellulose-based chiral stationary phases).
- Case Study : A 2023 study achieved >99% enantiomeric excess using a combination of SMB and crystallization .
Methodological Frameworks
Q. How to integrate this compound into a theoretical framework for studying ester hydrolysis kinetics?
- Answer :
- Link to Theory : Ground the research in Brønsted acid-base theory or enzyme-like catalysis (e.g., mimicking hydrolases).
- Experimental Validation : Compare hydrolysis rates with structurally similar esters to establish structure-activity relationships (SARs). Use Arrhenius plots to determine activation energies .
Q. What strategies address inconsistencies in spectroscopic data during structural elucidation?
- Answer :
- Cross-Validation : Combine C-NMR, DEPT-135, and HSQC to resolve overlapping signals.
- Dynamic Effects : Analyze variable-temperature NMR to detect conformational changes or rotamers.
- Collaborative Analysis : Use consortium databases (e.g., PubChem or Reaxys) to compare spectral fingerprints with published data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
